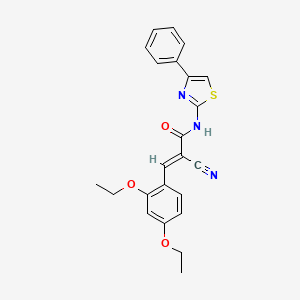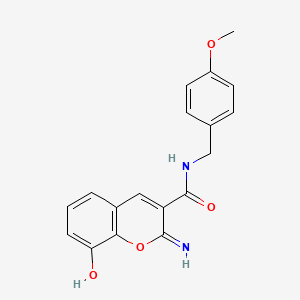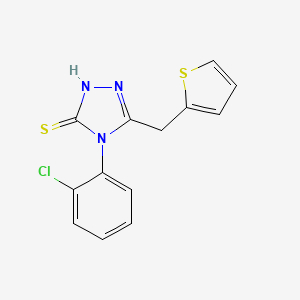
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
説明
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as CDT-2, is a potent inhibitor of the E3 ubiquitin ligase complex. This compound has been extensively studied for its potential applications in cancer treatment and other diseases that involve dysregulated ubiquitination.
作用機序
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide works by inhibiting the E3 ubiquitin ligase complex, which is responsible for the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting this complex, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can stabilize these proteins and promote their accumulation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the E3 ubiquitin ligase complex, it has been shown to inhibit the activity of several other enzymes and signaling pathways involved in cancer progression. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have anti-inflammatory effects, and to modulate the immune response.
実験室実験の利点と制限
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the E3 ubiquitin ligase complex, making it a valuable tool for studying the role of ubiquitination in various cellular processes. However, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can be difficult to synthesize and purify, and its effects can be influenced by factors such as cell type and culture conditions.
将来の方向性
There are several potential future directions for research on 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide. One area of interest is the development of more efficient and scalable methods for synthesizing 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and related compounds. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide treatment. Additionally, further studies are needed to fully understand the mechanisms of action of 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and its potential applications in other diseases beyond cancer.
科学的研究の応用
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-11-10-17(21(13-19)29-4-2)12-18(14-24)22(27)26-23-25-20(15-30-23)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3,(H,25,26,27)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSNPREBDPHCV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzoate](/img/structure/B4845727.png)

![4-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4845741.png)
![6-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845744.png)
![3,6-dicyclopropyl-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4845752.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)

![3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4845762.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4845774.png)
![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)
![1-{2-[2-(2-chlorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4845781.png)